4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-8-3-9(2)5-14(4-8)6-10-7-15-11(12)13-10/h7-9H,3-6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDMQZVMBPZAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CSC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-23-2 | |
| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with a thiazole derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted thiazoles.
Scientific Research Applications
Anticonvulsant Properties
Research indicates that compounds similar to 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine exhibit anticonvulsant activities. For instance, studies on related thiazole derivatives have shown efficacy in animal models for seizure disorders. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole or piperidine rings can significantly influence anticonvulsant potency .
Opioid Receptor Interaction
The compound's structural framework suggests potential interactions with opioid receptors. Analogous compounds have been designed to target μ and δ opioid receptors, showing selective binding affinities and functional activities. This highlights the possibility of developing analgesics based on this compound structure .
Other Pharmacological Activities
Preliminary studies suggest that thiazole derivatives can also exhibit:
- Antimicrobial : Potential against various bacterial strains.
- Antitumor : Inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory : Reduction of inflammation markers in animal models.
Drug Development
The unique structural properties of this compound make it a candidate for drug development:
| Application Area | Description |
|---|---|
| Anticonvulsant | Investigated for its potential to treat epilepsy and related seizure disorders. |
| Analgesic | Explored for pain management through opioid receptor modulation. |
| Antimicrobial | Studied for efficacy against resistant bacterial strains. |
| Antitumor | Evaluated for activity against various cancer cell lines in preclinical studies. |
Case Studies
- Anticonvulsant Activity Study :
- Opioid Receptor Binding Study :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Substituent Diversity
Functional Group Impact
- Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), which may affect protonation states under physiological conditions .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Aromatic and hydrogen-bonding groups (e.g., benzoic acid in 3g) correlate with higher melting points. The target’s aliphatic piperidine group may result in a lower melting point, similar to 3c/d (184–197°C) .
- Synthetic Yields : Yields for compounds range from 52.4% (3d) to 73.6% (3g). The target’s discontinuation may reflect synthetic challenges (e.g., low yields or purification difficulties) .
Biological Activity
4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a compound with potential biological significance, particularly in antimicrobial and anticancer research. This article reviews its biological activities, including antimicrobial efficacy, cytotoxicity, and potential mechanisms of action based on available literature.
- Molecular Formula : CHNS
- Molecular Weight : 225.35 g/mol
- CAS Number : 929974-23-2
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. The structural features of this compound suggest potential activity against various pathogens.
-
Antibacterial Activity :
- Thiazole derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- A study highlighted that certain thiazole derivatives demonstrated activity comparable to standard antibiotics like ampicillin and cefepime against strains such as Staphylococcus aureus and Escherichia coli .
- The presence of specific substituents can enhance the antibacterial activity; for instance, halogenated derivatives often show increased potency .
- Antifungal Activity :
The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymes : Some studies suggest that thiazole compounds may inhibit key enzymes involved in microbial metabolism or cancer cell growth. For example, inhibition of dihydrofolate reductase has been noted in related compounds, which could impair the proliferation of both bacterial and cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain thiazole derivatives may induce oxidative stress in microbial cells or cancer cells, leading to cell death .
Data Summary
Case Studies
Although direct case studies on this compound are scarce, the broader category of thiazole compounds has been extensively studied. For instance:
- A study demonstrated that thiazole derivatives showed significant antibacterial activity against Pseudomonas aeruginosa, with some derivatives outperforming traditional antibiotics .
- Another investigation into a series of thiazole-based compounds revealed promising results in inhibiting tumor cell lines, suggesting that structural modifications could lead to enhanced anticancer activity .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine?
- Synthesis : Use a condensation reaction between a thiazole-2-amine precursor and 3,5-dimethylpiperidine in the presence of a suitable solvent (e.g., 1,4-dioxane) and catalyst (e.g., piperidine). Reflux conditions (~5 hours) are typical to achieve moderate yields .
- Characterization : Confirm structure via H and C NMR to identify characteristic peaks (e.g., thiazole ring protons at δ 6.5–7.5 ppm, piperidine methyl groups at δ 1.0–1.5 ppm). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .
Q. How to determine the crystal structure of this compound using X-ray diffraction?
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 293 K and apply multi-scan absorption corrections (e.g., SADABS) .
- Refinement : Employ SHELXL for least-squares refinement. Typical R-values for high-quality structures are and . Analyze intermolecular interactions (e.g., C–H⋯π) to explain packing motifs .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound’s antileukemic potential?
- Analog Synthesis : Modify substituents on the piperidine ring (e.g., introduce halogens, methyl, or methoxy groups) and assess their impact on bioactivity .
- Biological Testing : Use the SRB assay on leukemia cell lines (e.g., K562) with CHS-828 as a positive control. Calculate IC values and correlate with substituent electronic/hydrophobic properties .
- 3D-QSAR Modeling : Generate a CoMFA model using steric/electrostatic fields from aligned analogs. Validate with a test set (R > 0.8, q > 0.5) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Assay Validation : Ensure consistent culture conditions (RPMI-1640 medium, 5% FBS, 37°C/5% CO) and passage numbers. Test DMSO solvent controls (<0.5% v/v) to exclude vehicle effects .
- Mechanistic Profiling : Perform flow cytometry (apoptosis via Annexin V/PI) and mitochondrial membrane potential assays (JC-1 dye) to distinguish cytostatic vs. cytotoxic effects .
- Target Identification : Use kinase profiling (e.g., CDK2 inhibition assays) to link activity to specific pathways. Compare with known inhibitors like AT-7519 .
Q. How to optimize the compound’s stability in biological matrices for pharmacokinetic studies?
- Degradation Analysis : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24 hours .
- Formulation Strategies : Encapsulate in liposomes (e.g., DSPC/cholesterol) or PEGylate to enhance solubility and reduce hepatic clearance .
Q. What computational methods predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina to dock the compound into CDK2 (PDB: 1HCL). Apply AMBER force fields for energy minimization and validate with MD simulations (RMSD < 2.0 Å over 50 ns) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at the thiazole amine, hydrophobic contacts with piperidine methyl groups) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
